(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C30H26N2O3S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H26N2O3S/c1-3-34-27-17-21(18-28-29(33)32-30(36-28)31-24-12-6-8-20(2)16-24)14-15-26(27)35-19-23-11-7-10-22-9-4-5-13-25(22)23/h4-18H,3,19H2,1-2H3,(H,31,32,33)/b28-18+ |
InChI Key |
JMRIMXZYGDYIDA-MTDXEUNCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C)S2)OCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C)S2)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 3-methylphenylamine to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways related to inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its naphthalenylmethoxy and ethoxy substituents, which distinguish it from other thiazol-4-one derivatives. Below is a comparative analysis:
Table 1: Structural and Substituent Comparisons
Key Observations:
- Naphthalene vs.
- E vs. Z Configuration : The (5E) configuration in the target compound promotes conjugation across the benzylidene-thiazolone system, whereas (5Z) analogues (e.g., 9e) exhibit reduced planarity, affecting UV absorption and reactivity .
- Electron-Donating vs.
Physicochemical Properties
Table 2: Physicochemical Comparisons
Key Observations:
- Melting Points: Decomposition observed in 9e (178–246°C) suggests thermal instability common in thiazolidinones, which the target compound may share .
- Solubility : The naphthalenylmethoxy group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., benzodioxolyl in 9e) .
- NMR Signatures : The benzylidene proton (CH=) resonates near δ 7.70 across analogues, confirming conjugation stability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis involves a Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolone precursor. Key optimizations include:
- Catalyst and solvent: Use ammonium acetate in acetic acid under reflux (4–6 hours) to promote condensation, as demonstrated for analogous thiazolidinones . Polar aprotic solvents like DMF mixed with acetic acid (1:2 ratio) enhance solubility and regioselectivity .
- Stoichiometry: Maintain a 1:1 molar ratio of aldehyde to thiazolone to minimize side products .
- Purification: Recrystallize from DMF-ethanol or use column chromatography (silica gel, hexane:ethyl acetate) to isolate pure product .
Table 1: Representative Synthetic Conditions
| Precursors | Solvent System | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Aldehyde + Thiazolone | Acetic acid | NH₄OAc | 70–85% | |
| Aldehyde + Thiazolidine | DMF/AcOH (1:2) | Sodium acetate | 80–90% | |
| Modified Knoevenagel | Ethanol | Piperidine | 65–75% |
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- IR spectroscopy: Identify key stretches: C=O (1680–1720 cm⁻¹), C=N (1590–1620 cm⁻¹), and exocyclic C=C (1600–1650 cm⁻¹) .
- ¹H/¹³C NMR: Key signals include:
- Methylidene proton (δ 7.8–8.2 ppm, singlet) .
- Naphthalenylmethoxy aromatic protons (δ 6.8–8.5 ppm) .
- Ethoxy methyl protons (δ 1.3–1.5 ppm) .
Advanced Research Questions
Q. How can computational chemistry predict substituent effects on this compound’s reactivity?
Methodological Answer:
- DFT calculations: Analyze HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the ethoxy group lowers LUMO energy, enhancing electrophilicity at the methylidene carbon .
- Molecular mechanics: Assess steric hindrance from the naphthalenylmethoxy group using MMFF94 force fields .
- Solvent modeling: COSMO-RS evaluates solvation energies in DMF vs. ethanol to guide solvent selection .
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Standardized dose-response: Follow NIH/WHO protocols for IC₅₀ determination, controlling for cell density and serum content .
- Metabolic stability assays: Use liver microsomes to detect metabolite interference (e.g., rapid degradation in vitro vs. in vivo) .
- Target engagement profiling: Confirm direct binding via SPR or CETSA to distinguish on-target vs. off-target effects .
Q. What mechanistic insights explain nucleophilic additions to the methylidene group?
Methodological Answer:
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated methylidene groups. A primary KIE (kH/kD > 1) indicates proton transfer in the rate-determining step .
- Intermediate trapping: Use low-temperature NMR to detect enolate intermediates during nucleophilic attack .
- DFT transition-state modeling: Validate concerted vs. stepwise mechanisms using energy barriers .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
